Boron trifluoride dihydrate

Catalog No.
S749372
CAS No.
13319-75-0
M.F
BF3H4O2
M. Wt
103.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boron trifluoride dihydrate

CAS Number

13319-75-0

Product Name

Boron trifluoride dihydrate

IUPAC Name

trifluoroborane;dihydrate

Molecular Formula

BF3H4O2

Molecular Weight

103.84 g/mol

InChI

InChI=1S/BF3.2H2O/c2-1(3)4;;/h;2*1H2

InChI Key

MJCYPBSRKLJZTB-UHFFFAOYSA-N

SMILES

B(F)(F)F.O.O

Canonical SMILES

B(F)(F)F.O.O

The exact mass of the compound Boron trifluoride dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Boron trifluoride dihydrate (BF3·2H2O) is a stable, liquid coordination complex that functions as a highly effective Brønsted-Lewis superacid catalyst and chemical precursor. Unlike gaseous anhydrous boron trifluoride, the dihydrate is a colorless liquid at room temperature (melting point 5.9–6.0 °C, boiling point 58.5–60 °C, density 1.65 g/mL), which significantly simplifies industrial handling, transport, and dosing [1]. Existing predominantly in the hydronium ionic form ([H3O]+[BF3OH]-), it exhibits a Hammett acidity function (H0) of -6.85, positioning it as a controlled acidic medium comparable to 100% nitric acid [1]. This unique combination of liquid-state stability, defined acidity, and high catalytic activity makes it a critical material for stereoselective polymerizations, radiopharmaceutical synthesis, and specialized organic transformations where ether-based or gaseous alternatives are unsuitable.

Generic substitution of boron trifluoride dihydrate with its close analogs introduces severe process and safety complications. Utilizing anhydrous BF3 gas requires high-pressure cylinders (up to 1800 psig) and stringent engineering controls to manage highly corrosive misting upon atmospheric exposure [1]. Substituting with boron trifluoride etherate (BF3·OEt2) introduces flammability risks, moisture sensitivity, and the release of volatile diethyl ether, which can interfere with solvent systems and downstream purification [2]. Furthermore, attempting to use the closely related boron trifluoride monohydrate (BF3·H2O) leads to rapid equipment degradation; the monohydrate fumes strongly in air, readily loses BF3 gas at room temperature, and actively etches glass [2]. In contrast, the dihydrate is thermally stable up to its boiling point and does not etch standard borosilicate glass, making it non-interchangeable for processes requiring stable, liquid-phase acid catalysis in conventional reactors [2].

Elimination of Glass Etching and Fuming Compared to Monohydrate

The hydration state of boron trifluoride drastically alters its handling characteristics and compatibility with standard laboratory and industrial equipment. Boron trifluoride dihydrate is a stable liquid that does not etch glass or show indications of forming free hydrogen fluoride (HF) at room temperature [1]. In direct contrast, boron trifluoride monohydrate is a less stable liquid that fumes strongly in air and readily loses BF3 gas when warmed above room temperature [1].

Evidence DimensionGlass etching and fuming behavior
Target Compound DataBF3·2H2O (Does not etch glass, stable up to ~60 °C, no free HF)
Comparator Or BaselineBF3·H2O (Etches glass, fumes strongly, loses BF3 at room temp)
Quantified DifferenceComplete elimination of glass etching and fuming
ConditionsRoom temperature handling in standard borosilicate glass

Procurement can utilize standard borosilicate glass reactors and standard liquid dosing equipment, avoiding the costly specialized alloys or fluoropolymer-lined vessels required for the monohydrate.

Superior Isotactic Sequence Control in Cationic Polymerization

In the synthesis of highly stereoregular polymers, the choice of the boron trifluoride complex directly dictates the microstructural outcome. During the cationic polymerization of vinyl ethers to produce poly(vinyl alcohol) precursors, BF3·2H2O demonstrated superior stereocontrol compared to other common complexes [1]. The fraction of isotactic (mm) sequences in the resulting polymer increased progressively depending on the initiator used, with the dihydrate outperforming acetic acid, ether, and methanol complexes [1].

Evidence DimensionIsotactic (mm) sequence fraction in polymer
Target Compound DataBF3·2H2O (Highest mm fraction, up to 78-79% under optimized conditions)
Comparator Or BaselineBF3·2CH3COOH, BF3·OEt2, and BF3·2MeOH
Quantified Differencemm sequence fraction follows the strict order: BF3·2CH3COOH < BF3·OEt2 < BF3·2MeOH < BF3·2H2O
ConditionsCationic polymerization of tert-butyl vinyl ether

Buyers sourcing initiators for high-performance, stereoregular polymers must select the dihydrate to achieve maximum isotacticity and material crystallinity.

Moderated Superacidity for Minimized Side Reactions

The catalytic utility of boron trifluoride hydrates is governed by their specific Hammett acidity functions (H0). BF3·2H2O exists predominantly in the hydronium ionic form ([H3O]+) and exhibits a Hammett acidity of H0 = -6.85, which is quantitatively similar to 100% nitric acid [1]. This is a critical differentiation from boron trifluoride monohydrate, which possesses a much harsher Hammett acidity of H0 = -11.4 (comparable to 100% anhydrous sulfuric acid) [1].

Evidence DimensionHammett acidity function (H0)
Target Compound DataBF3·2H2O (H0 = -6.85)
Comparator Or BaselineBF3·H2O (H0 = -11.4)
Quantified Difference4.55 unit difference in Hammett acidity function
ConditionsLiquid state acidity measurement

Selecting the dihydrate provides a controlled, moderate superacid environment that drives catalysis without inducing the aggressive degradation or side-reactions typical of the monohydrate.

Instantaneous Room-Temperature Fluoride Incorporation

In the time-sensitive production of radiopharmaceuticals, precursor reactivity is paramount. For the synthesis of [18F]tetrafluoroborate for PET imaging, direct addition of [18F]fluoride to boron trifluoride dihydrate proceeds instantly at room temperature[1]. This rapid kinetic profile achieves more than 80% [18F]fluoride incorporation, enabling a highly simplified synthetic procedure that yields 20–40% overall radioactivity within just 15 minutes[1].

Evidence Dimension[18F]fluoride incorporation rate and yield
Target Compound DataBF3·2H2O (>80% incorporation instantly at room temperature)
Comparator Or BaselineStandard multi-step or isotope exchange methods (slower, lower specific incorporation)
Quantified Difference20-40% overall radioactivity yield achieved in a 15-minute total process time
ConditionsDirect addition of [18F]fluoride at room temperature

Procurement for radiopharmaceutical labs should prioritize the dihydrate to minimize synthesis time and maximize the final yield of short-lived isotopic tracers.

Initiator for Stereoregular Poly(vinyl ethers)

Directly following from its superior isotactic (mm) sequence control, BF3·2H2O is the optimal initiator for the cationic polymerization of vinyl ethers[1]. It is specifically procured when manufacturing highly crystalline poly(vinyl alcohol) and poly(vinyl butyral) derivatives where precise microstructural control is required, outperforming standard etherate or methanol complexes.

Acid Catalysis in Standard Borosilicate Infrastructure

Because it does not etch glass or release free HF at room temperature, the dihydrate is the preferred catalyst for alkylations, esterifications, and condensation reactions in standard industrial glass-lined reactors [2]. It replaces the monohydrate in workflows where equipment preservation and operator safety are prioritized over extreme superacidity.

Precursor for Rapid Radiopharmaceutical Synthesis

Leveraging its instantaneous room-temperature fluoride incorporation, BF3·2H2O is utilized as a direct precursor in the synthesis of [18F]tetrafluoroborate for sodium iodide symporter PET imaging[3]. It allows radiochemistry facilities to bypass complex, multi-step etherate handling, ensuring high radioactivity yields within a strict 15-minute operational window.

Physical Description

Boron trifluoride dihydrate is a fuming liquid. It may be corrosive to skin, eyes and mucous membranes. This material may be toxic by inhalation. It is used as a catalyst in chemical reactions.
Liquid

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (24.05%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (85.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (53.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (66.46%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (32.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (53.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (32.28%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (53.16%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

13319-75-0

Use Classification

Health Hazards -> Corrosives

General Manufacturing Information

All other basic organic chemical manufacturing

Dates

Last modified: 08-15-2023

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